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Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 3-Fluoro-4-methoxyphenethyl alcohol. It is intended

for researchers, scientists, and professionals in the field of drug development and material

science. This document summarizes key chemical and biological data, details experimental

protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways

and experimental workflows. The information is compiled from various scientific sources to

facilitate further research and development efforts involving this compound.

Introduction
3-Fluoro-4-methoxyphenethyl alcohol, also known by its IUPAC name 2-(3-fluoro-4-

methoxyphenyl)ethanol, is an aromatic alcohol with significant potential as a versatile

intermediate in organic synthesis.[1] Its unique structure, featuring a fluorine atom and a

methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of

interest in the development of pharmaceuticals and advanced materials.[1] The presence of

fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, which
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are critical parameters in drug design.[1] This guide aims to consolidate the available technical

information on 3-Fluoro-4-methoxyphenethyl alcohol to serve as a foundational resource for

scientific and development endeavors.

Molecular Structure and Physicochemical
Properties
The molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol consists of a phenethyl

alcohol backbone substituted with a fluoro group at the 3-position and a methoxy group at the

4-position of the benzene ring.

Chemical Identifiers and Molecular Formula
Property Value

IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[1]

Synonyms
3-Fluoro-4-methoxyphenethyl alcohol, 3-fluoro-

4-methoxybenzeneethanol[1]

Molecular Formula C₉H₁₁FO₂[1][2]

Molecular Weight 170.18 g/mol [1][2]

SMILES COC1=C(C=C(C=C1)CCO)F[1][2]

InChI
InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-

8(9)10/h2-3,6,11H,4-5H2,1H3[2]

InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N[1][2]

Physicochemical Data
Property Value Conditions

Boiling Point 147–148°C at 7 Torr[1]

Solubility Slightly soluble in water 25°C[1]

Lipophilicity (LogP) 1.8–2.2 (Estimated) Predicted[1]
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Spectroscopic and Structural Analysis
While comprehensive experimental spectroscopic data for 3-Fluoro-4-methoxyphenethyl
alcohol is not widely published, its structural features allow for the prediction of characteristic

spectral signatures.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons

(with splitting patterns influenced by the fluorine and methoxy substituents), the methylene

protons of the ethyl chain (appearing as triplets), the methoxy group protons (a singlet), and

the hydroxyl proton (a broad singlet). Protons on the carbon adjacent to the hydroxyl group

would likely appear in the 3.4-4.5 ppm range.[3]

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons

(with C-F coupling), the two carbons of the ethyl chain, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad

absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretching of an

alcohol.[3] A strong C-O stretching band should also be visible between 1000-1300 cm⁻¹.[4]

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak

corresponding to its molecular weight. Common fragmentation patterns for alcohols include

alpha-cleavage and dehydration (loss of H₂O).[5][6] Predicted collision cross-section values

for various adducts have been calculated.[2]

Synthesis and Manufacturing
The primary route for synthesizing 3-Fluoro-4-methoxyphenethyl alcohol is through the

reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][7]
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Synthesis Workflow for 3-Fluoro-4-methoxyphenethyl alcohol.

An alternative synthesis involves the Friedel-Crafts alkylation of a fluorinated anisole derivative

with ethylene oxide.[1] For industrial-scale production, continuous-flow reactors and

heterogeneous catalysts are employed to improve efficiency and yield, with quality control

typically performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)

to ensure high purity (≥98%).[1]

Applications in Research and Development
Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing more

complex molecules, including β-adrenergic receptor agonists and antifungal agents.[1] The
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fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug

candidates.[1]

Material Science: It is used in polymer chemistry, where it can be incorporated into epoxy

resins to enhance thermal resistance and flame retardancy.[1] The methoxy group aids in

cross-linking, while the fluorine atom contributes to the material's flame-retardant properties.

[1]

Biological Activity
Antimicrobial Studies
In vitro studies have demonstrated that 3-Fluoro-4-methoxyphenethyl alcohol possesses

moderate antimicrobial activity. The mechanism is believed to involve the disruption of the

bacterial cell membrane.[1]

Organism Minimum Inhibitory Concentration (MIC)

Staphylococcus aureus 64 µg/mL[1]

Escherichia coli 128 µg/mL[1]

Potential Neurological Applications
Computational docking studies have suggested a high binding affinity for the GABAₐ receptor,

indicating that this molecule could serve as a scaffold for developing novel anxiolytic agents.[1]

Potential Signaling Pathway Interactions
Based on its known applications and computational predictions, 3-Fluoro-4-
methoxyphenethyl alcohol and its derivatives may interact with key signaling pathways in the

central nervous system and other tissues.

β-Adrenergic Signaling Pathway
As a precursor to β-adrenergic agonists, its derivatives are designed to activate this pathway.

[1] This pathway is crucial for regulating cardiac function and other physiological responses.[8]

Activation begins with a ligand (like norepinephrine) binding to the β-adrenergic receptor, which
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stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and

activation of Protein Kinase A (PKA).[8][9]
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Simplified β-Adrenergic Signaling Pathway.

GABAₐ Receptor Signaling Pathway
Computational studies suggest this molecule may modulate the GABAₐ receptor, the primary

inhibitory neurotransmitter receptor in the central nervous system.[1][7] The GABAₐ receptor is

a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter

the neuron.[10][11] This influx of negative ions hyperpolarizes the cell, making it less likely to

fire an action potential, thus producing an inhibitory effect.[10]
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GABAₐ Receptor Signaling Mechanism.

Experimental Protocols
Synthesis via Reduction of 3-Fluoro-4-
methoxyphenylacetic acid
This protocol is adapted from a general procedure for the reduction of a phenylacetic acid

derivative using Lithium Aluminum Hydride (LiAlH₄).[12]

Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux

condenser under a nitrogen atmosphere.

Reagent Suspension: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or

tetrahydrofuran (THF) in the flask.
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Substrate Addition: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in

anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography

(TLC).

Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench

the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then

more water until a granular precipitate forms.

Work-up: Filter the inorganic salts and wash them thoroughly with ether. Combine the

organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by

vacuum distillation to yield 3-Fluoro-4-methoxyphenethyl alcohol as a clear liquid.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol follows the broth microdilution method.[13][14]

Preparation of Stock Solution: Dissolve 3-Fluoro-4-methoxyphenethyl alcohol in a suitable

solvent (e.g., DMSO) to create a high-concentration stock solution.

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a

range of desired concentrations.

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old)

and suspend it in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

Include a positive control well (broth + inoculum, no compound) and a negative control well

(broth only).
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Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

Reading Results: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.[14]

Computational Docking with GABAₐ Receptor
This protocol outlines a general workflow for molecular docking.[15][16][17]

Protein Preparation: Obtain the crystal structure of a human GABAₐ receptor (e.g., PDB ID:

4COF) from the Protein Data Bank.[16][17] Prepare the protein structure by removing water

molecules, adding hydrogen atoms, and assigning correct bond orders.

Ligand Preparation: Generate a 3D structure of 3-Fluoro-4-methoxyphenethyl alcohol.
Minimize its energy using a suitable force field.

Active Site Definition: Identify the binding site on the GABAₐ receptor. This can be an

allosteric site defined by a co-crystallized ligand (e.g., benzamidine in 4COF) or a predicted

binding pocket.[16]

Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina, Molegro Virtual

Docker) to dock the prepared ligand into the defined active site of the receptor.[16][17] Set

the grid box to encompass the entire binding site.

Analysis: Analyze the resulting docking poses based on their binding affinity scores (e.g.,

kcal/mol).[17] Visualize the best-scoring pose to identify key molecular interactions (e.g.,

hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid

residues.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxyphenethyl alcohol is not

readily available, general laboratory safety precautions for handling aromatic alcohols should

be followed. Use personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid

inhalation, ingestion, and contact with skin and eyes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Minimum_Inhibitory_Concentration_MIC_Assay_of_Novel_Antimicrobial_Agents.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12645288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512002/
https://japsonline.com/abstract.php?article_id=2782&sts=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512002/
https://japsonline.com/abstract.php?article_id=2782&sts=2
https://www.benchchem.com/product/b1334150?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4512002/
https://japsonline.com/abstract.php?article_id=2782&sts=2
https://japsonline.com/abstract.php?article_id=2782&sts=2
https://www.benchchem.com/product/b1334150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
3-Fluoro-4-methoxyphenethyl alcohol is a valuable chemical entity with a well-defined

structure and promising applications in both medicinal chemistry and material science. Its

synthesis is achievable through standard organic chemistry techniques, and its biological

activity profile suggests potential for further investigation, particularly in the development of

new antimicrobial and neurological agents. This guide provides a foundational repository of

technical information to support and encourage future research into this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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